molecular formula C13H13N3O4 B4773041 5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4773041
M. Wt: 275.26 g/mol
InChI Key: NROFVWXHEVVPRH-UHFFFAOYSA-N
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Description

5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAC, and it is a pyrazole derivative that has shown promising results in various research studies.

Scientific Research Applications

MPAC has been studied for its potential applications in various scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, MPAC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a crucial process in many diseases, and MPAC has been shown to have anti-inflammatory properties. In neurodegenerative diseases, MPAC has been studied for its potential to protect neurons and improve cognitive function.

Mechanism of Action

The mechanism of action for MPAC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. MPAC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. Additionally, MPAC has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in different research studies. In cancer research, MPAC has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation, MPAC has been shown to reduce the production of inflammatory cytokines. In neurodegenerative diseases, MPAC has been shown to protect neurons and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MPAC in lab experiments is its versatility in different research areas. MPAC has been studied for its potential applications in cancer research, inflammation, and neurodegenerative diseases. Another advantage of using MPAC is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using MPAC is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for MPAC research. One potential area of research is the development of more efficient synthesis methods for MPAC. Another potential area of research is the optimization of MPAC for specific applications, such as cancer treatment or neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action for MPAC and its potential applications in different research areas.
Conclusion:
In conclusion, 5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a promising compound for its potential applications in scientific research. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPAC. Further research is needed to fully understand the potential of MPAC in different research areas.

properties

IUPAC Name

5-[(4-methoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-16-11(10(7-14-16)13(18)19)12(17)15-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROFVWXHEVVPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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